1-Propyl-3-isobutyl-8-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-3-isobutyl-8-methylxanthine is a synthetic compound belonging to the methylxanthine class. Methylxanthines are derived from the purine base xanthine and are known for their stimulating effects on the central nervous system. This compound is structurally related to other well-known methylxanthines such as caffeine, theophylline, and theobromine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-3-isobutyl-8-methylxanthine can be synthesized through various organic synthesis methods. One common approach involves the alkylation of xanthine derivatives. The reaction typically requires a base such as sodium hydride or potassium carbonate and an alkyl halide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the xanthine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of various alkylated xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propyl-3-isobutyl-8-methylxanthine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes
Wirkmechanismus
1-Propyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. This results in the activation of protein kinase A (PKA) and subsequent modulation of various cellular processes. Additionally, it acts as an antagonist of adenosine receptors, contributing to its stimulating effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Uniqueness: 1-Propyl-3-isobutyl-8-methylxanthine is unique due to its specific alkyl substitutions, which confer distinct pharmacological properties. Unlike caffeine, which is widely consumed for its stimulating effects, this compound is primarily used in research settings for its potent phosphodiesterase inhibition and adenosine receptor antagonism .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and mechanism of action make it a valuable compound for research and potential therapeutic use.
Eigenschaften
CAS-Nummer |
81250-25-1 |
---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
8-methyl-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h8H,5-7H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
MXCWVLPCPQZMFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C)N(C1=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.